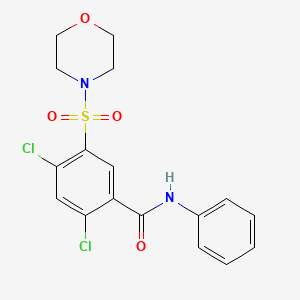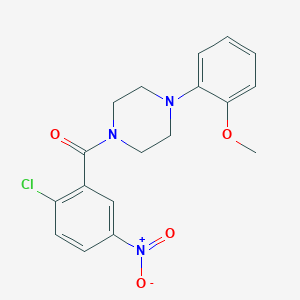
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as CNB-001, is a novel compound that has gained attention in the field of neuroscience due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In vitro studies have shown that 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has neuroprotective properties, including the ability to reduce oxidative stress and inflammation, and enhance neuronal survival. In vivo studies have demonstrated that 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine can improve cognitive function and reduce brain damage in animal models of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of multiple cellular pathways involved in neuroprotection. 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to activate the Nrf2-ARE pathway, which regulates antioxidant and anti-inflammatory responses in cells. Additionally, 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine and dopamine.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine can reduce oxidative stress and inflammation, enhance neuronal survival, and promote the growth and differentiation of neural stem cells. In vivo studies have shown that 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine can improve cognitive function and reduce brain damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high yield and purity, and its well-characterized chemical structure. However, there are also limitations to using 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for research on 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine-based therapeutics for neurological disorders, including Alzheimer's disease and traumatic brain injury. Another area of interest is the elucidation of the molecular mechanisms underlying the neuroprotective effects of 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine, which could lead to the development of more targeted and effective treatments for these disorders. Additionally, further studies are needed to assess the safety and efficacy of 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine in humans, as well as its potential for use in combination with other drugs or therapies.
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-16(17)20-8-10-21(11-9-20)18(23)14-12-13(22(24)25)6-7-15(14)19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHCRISXJBNTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3438765.png)
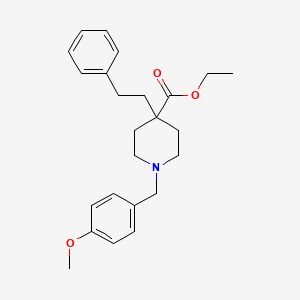
![N-(4-isopropylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3438779.png)
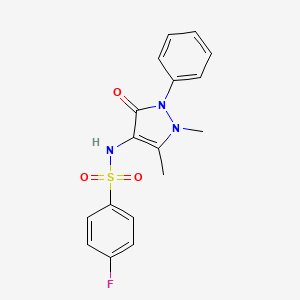
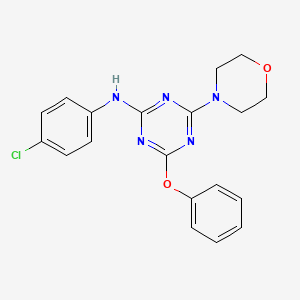
![1-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B3438801.png)
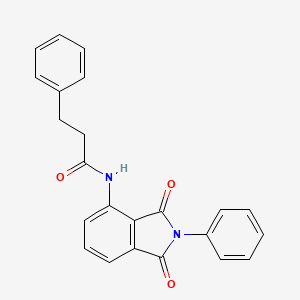
![2-(4-bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3438832.png)
![4-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3438835.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3438844.png)
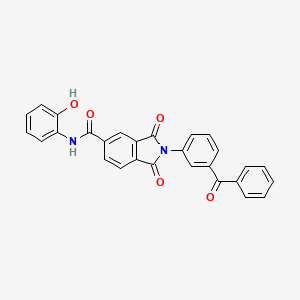
![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3438856.png)
